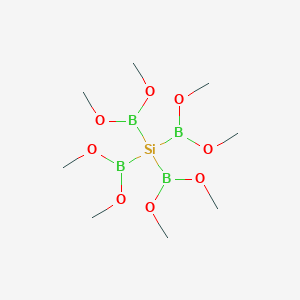
Trifluoromethanesulfonic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is one of the strongest known acids and is widely used in various chemical processes due to its high thermal and chemical stability . The hydrate form of trifluoromethanesulfonic acid is particularly useful in applications requiring a controlled release of the acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluoromethanesulfonic acid is typically synthesized through the electrochemical fluorination (ECF) of methanesulfonic acid. The resulting trifluoromethanesulfonyl fluoride (CF₃SO₂F) is then hydrolyzed to produce trifluoromethanesulfonic acid . Another method involves the oxidation of trifluoromethyl sulfenyl chloride .
Industrial Production Methods: In industrial settings, trifluoromethanesulfonic acid is produced by the electrochemical fluorination of methanesulfonic acid, followed by hydrolysis and reprotonation of the resulting triflate salt . This method ensures high purity and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoromethanesulfonic acid undergoes various chemical reactions, including:
Esterification: Acts as a catalyst for esterification reactions.
Protonation: Useful in protonation reactions due to its strong acidity.
Substitution: Reacts with acyl halides to form mixed triflate anhydrides, which are strong acylating agents.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and carboxylic acids in the presence of trifluoromethanesulfonic acid as a catalyst.
Protonation: Conducted in nonaqueous solvents like acetonitrile or acetic acid.
Substitution: Utilizes acyl halides under controlled conditions to form triflate anhydrides.
Major Products:
Ethers and Olefins: Formed by the reaction of trifluoromethanesulfonic acid with alcohols.
Triflate Anhydrides: Produced through dehydration reactions.
Applications De Recherche Scientifique
Trifluoromethanesulfonic acid hydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of trifluoromethanesulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. The triflate anion (CF₃SO₃⁻) is highly stable and non-nucleophilic, making it an excellent leaving group in substitution reactions . This stability is due to the resonance stabilization of the negative charge over the three oxygen atoms and the electron-withdrawing effect of the trifluoromethyl group .
Comparaison Avec Des Composés Similaires
Trifluoromethanesulfonic acid is unique due to its combination of high acidity and thermal stability. Similar compounds include:
Methanesulfonic Acid (CH₃SO₃H): Less acidic and less thermally stable compared to trifluoromethanesulfonic acid.
Trifluoromethanesulfonic Anhydride ((CF₃SO₂)₂O): Used for similar applications but is more reactive and less stable.
Nonafluorobutanesulfonic Acid (C₄F₉SO₃H): Another strong acid but with different reactivity and stability profiles.
Propriétés
Numéro CAS |
57072-74-9 |
|---|---|
Formule moléculaire |
C2H4F6O7S2 |
Poids moléculaire |
318.17 g/mol |
Nom IUPAC |
trifluoromethanesulfonic acid;hydrate |
InChI |
InChI=1S/2CHF3O3S.H2O/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);1H2 |
Clé InChI |
JIQIQLYTPLALIY-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
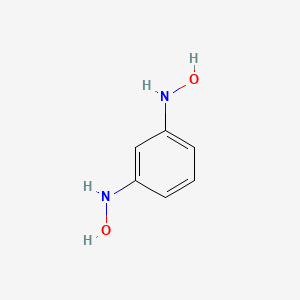
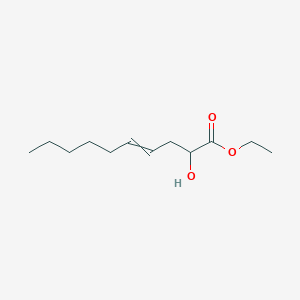
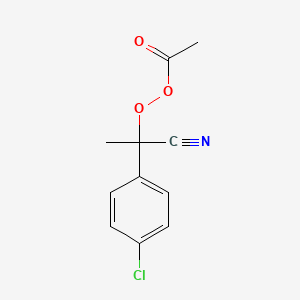
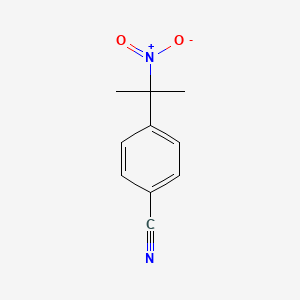
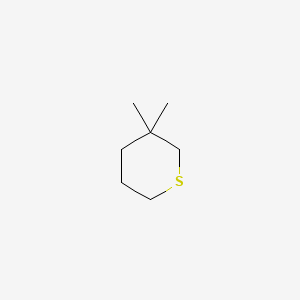
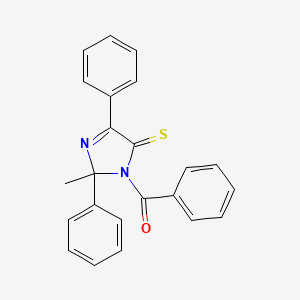
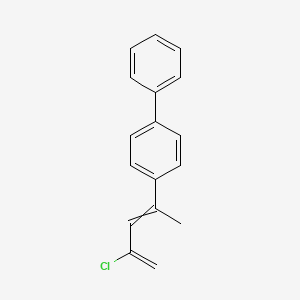
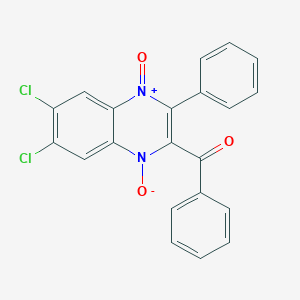
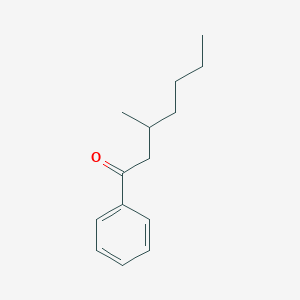
![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
